molecular formula C6H7NO3S2 B187880 3-Acetylthiophene-2-sulfonamide CAS No. 138890-88-7

3-Acetylthiophene-2-sulfonamide

Cat. No.: B187880
CAS No.: 138890-88-7
M. Wt: 205.3 g/mol
InChI Key: NJFKNKDJFNPJGY-UHFFFAOYSA-N
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Description

3-Acetylthiophene-2-sulfonamide is a high-purity chemical intermediate of significant interest in medicinal and organic chemistry research. It belongs to the class of thiophene sulfonamides, a group known for its diverse pharmacological activities. The molecular structure, which incorporates both an electron-withdrawing sulfonamide group and an acetyl substituent on a thiophene ring, makes it a valuable scaffold for the synthesis of more complex molecules. This compound serves as a critical precursor in pharmaceutical research, particularly in the development of carbonic anhydrase inhibitors . These inhibitors are a well-established class of drugs for conditions like glaucoma, where they function by reducing intraocular pressure . The structural motif of the thiophene sulfonamide is essential for this biological activity. Furthermore, related derivatives are extensively studied for their potential as antibacterial agents . Researchers utilize this compound to explore structure-activity relationships and to develop novel therapeutic candidates with improved efficacy and safety profiles. The supplied product is characterized by a high level of purity (>98.0%) and is provided as a white to light yellow powder . It is intended for use in a laboratory setting exclusively. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

CAS No.

138890-88-7

Molecular Formula

C6H7NO3S2

Molecular Weight

205.3 g/mol

IUPAC Name

3-acetylthiophene-2-sulfonamide

InChI

InChI=1S/C6H7NO3S2/c1-4(8)5-2-3-11-6(5)12(7,9)10/h2-3H,1H3,(H2,7,9,10)

InChI Key

NJFKNKDJFNPJGY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)N

Canonical SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)N

Synonyms

3-Acetyl-2-thiophenesulfonamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Compounds

Structural Features and Substituent Analysis

The pharmacological and chemical properties of sulfonamides are heavily influenced by their substituents. Below is a comparative analysis of 3-acetylthiophene-2-sulfonamide and analogs:

Compound Name Core Structure Key Substituents Molecular Weight (approx.) Application/Activity
This compound Thiophene Acetyl (C-3), sulfonamide (C-2) ~215 g/mol Precursor for heterocycles
N-(5-(Trifluoromethyl)pyrimidin-2-yl) derivative Thiophene Isobutyl (C-5), trifluoromethylpyrimidinyl (N-substituent), imidazole-acetyl ~550 g/mol Angiotensin AT2 receptor ligand
N-(5-Cyanopyrimidin-2-yl) derivative Thiophene Isobutyl (C-5), cyanopyrimidinyl (N-substituent), imidazole-methyl ~500 g/mol Angiotensin AT2 receptor ligand
N-(Thiazol-2-yl) derivative Thiophene Isobutyl (C-5), thiazolyl (N-substituent), imidazole-methyl ~450 g/mol Angiotensin AT2 receptor ligand
Metsulfuron methyl ester Benzoate-triazine Methoxymethyltriazinyl, sulfonylurea ~381 g/mol Herbicide (pesticide)
Key Observations:
  • Core Modifications : While this compound has a simple thiophene backbone, its analogs (e.g., compounds from ) incorporate bulky substituents (e.g., isobutyl) and heteroaryl groups (e.g., pyrimidinyl, thiazolyl) to enhance receptor binding.
  • Functional Groups: The acetyl group in this compound may facilitate cyclization reactions, whereas trifluoromethyl or cyano groups in analogs improve metabolic stability and binding affinity .
  • Applications : this compound is primarily a synthetic intermediate, while its analogs are optimized for pharmaceutical applications (AT2 receptor ligands) .

Q & A

Q. How can researchers optimize the synthesis of 3-Acetylthiophene-2-sulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .
  • Catalyst Screening : Palladium-based catalysts improve coupling efficiency in thiophene functionalization .
  • Temperature Control : Stepwise heating (50–80°C) minimizes side reactions during acetylation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .
  • Yield Tracking : Monitor intermediates via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization ensures structural validation:
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies acetyl protons (δ 2.5–2.7 ppm) and thiophene aromatic signals (δ 7.1–7.4 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm1^{-1}) and acetyl C=O (1680–1700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion [M+H]+^+ at m/z 260.1 .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Q. What experimental design principles apply to initial biological activity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays:
  • Antimicrobial Testing : Use agar dilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
  • Cytotoxicity Assays : MTT tests on human cell lines (e.g., HEK293) establish safety thresholds (IC50_{50} > 50 µM) .
  • Dose-Response Curves : Serial dilutions (0.1–100 µM) identify efficacy windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound derivatives?

  • Methodological Answer : Address discrepancies through:
  • Strain-Specific Variability : Test across diverse microbial panels (ATCC strains vs. clinical isolates) .
  • Biofilm vs. Planktonic Assays : Compare MICs under biofilm-inducing conditions (e.g., 1% glucose) .
  • Metabolomic Profiling : LC-MS/MS detects microbial metabolite shifts post-treatment to identify resistance mechanisms .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Leverage quantum mechanical modeling:
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~3.2 eV for OLED applications) .
  • Charge-Transport Simulations : Marcus theory evaluates hole/electron mobility in thin-film configurations .
  • Solvatochromism Studies : TD-DFT predicts UV-Vis absorption shifts in polar vs. nonpolar solvents .

Q. What advanced techniques elucidate the mechanism of this compound’s interaction with enzyme targets?

  • Methodological Answer : Mechanistic studies require:
  • X-Ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (50 ns trajectories) to assess conformational stability .

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Forced Degradation : Expose to 0.1M HCl/NaOH (24h, 25°C) and UV light (254 nm, 48h) to identify degradation products via HPLC-MS .
  • Long-Term Stability : Store at 4°C, 25°C, and 40°C/75% RH; sample monthly for 12 months .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life at standard conditions .

Q. What methodological steps ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Standardize protocols via:
  • Detailed SOPs : Specify exact equivalents, mixing rates, and purification thresholds .
  • Inter-Lab Validation : Share batches for cross-testing NMR/MS consistency .
  • Open Data : Publish raw spectra and crystallographic data (e.g., CCDC entries) .

Q. How can structural modifications address contradictions in enzyme inhibition data for this compound analogs?

  • Methodological Answer : Resolve issues through rational design:
  • SAR Studies : Systematically vary acetyl/thiophene substituents and assay against mutant enzymes .
  • Cryo-EM : Visualize inhibitor-enzyme complexes at near-atomic resolution to identify steric clashes .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs and wild-type/mutant targets .

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